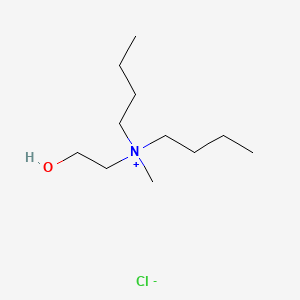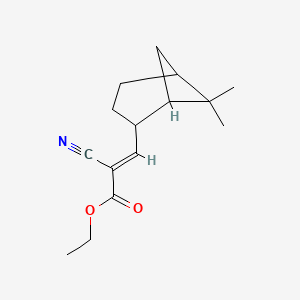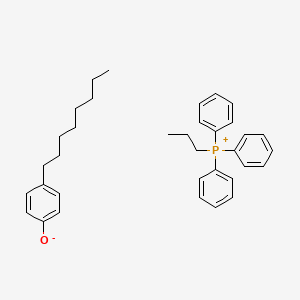
4-octylphenolate;triphenyl(propyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-octilfenolato;trifenil(propil)fosfonio es un compuesto orgánico con la fórmula molecular C35H43OP. Este compuesto es conocido por su estructura única, que combina un grupo fenolato con una parte trifenilfosfonio. Se utiliza en diversas aplicaciones científicas e industriales debido a sus propiedades químicas distintivas .
Métodos De Preparación
La síntesis de 4-octilfenolato;trifenil(propil)fosfonio generalmente implica la reacción de trifenilfosfina con un haluro de alquilo para formar el catión trifenil(propil)fosfonio. Este catión luego se hace reaccionar con 4-octilfenol para formar el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como el diclorometano y la aplicación de calor para facilitar la reacción .
Análisis De Reacciones Químicas
4-octilfenolato;trifenil(propil)fosfonio experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
4-octilfenolato;trifenil(propil)fosfonio tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de sales de fosfonio y otros compuestos organofosforados.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidos sus efectos sobre la respiración celular y la función mitocondrial.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de la disfunción mitocondrial en diversas enfermedades.
Mecanismo De Acción
El mecanismo de acción de 4-octilfenolato;trifenil(propil)fosfonio implica su interacción con componentes celulares, particularmente mitocondrias. La parte trifenilfosfonio permite que el compuesto se dirija a las mitocondrias, donde puede afectar la respiración mitocondrial e inducir la producción de especies reactivas de oxígeno (ROS). Esto puede conducir a cambios en el metabolismo energético celular y la apoptosis .
Comparación Con Compuestos Similares
4-octilfenolato;trifenil(propil)fosfonio es único debido a su combinación de un grupo fenolato y una parte trifenilfosfonio. Compuestos similares incluyen:
Derivados de trifenilfosfonio: Estos compuestos comparten la parte trifenilfosfonio pero difieren en los grupos funcionales unidos.
Derivados de fenolato: Estos compuestos contienen el grupo fenolato pero carecen de la parte trifenilfosfonio.
Líquidos iónicos basados en fosfonio: Estos compuestos se utilizan en diversas aplicaciones debido a su naturaleza iónica y estabilidad.
Propiedades
Número CAS |
94231-18-2 |
|---|---|
Fórmula molecular |
C35H43OP |
Peso molecular |
510.7 g/mol |
Nombre IUPAC |
4-octylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C14H22O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h3-17H,2,18H2,1H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
Clave InChI |
XPQSBHZJPFWTHY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)[O-].CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-(4-bromophenyl)benzene;4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B12670355.png)
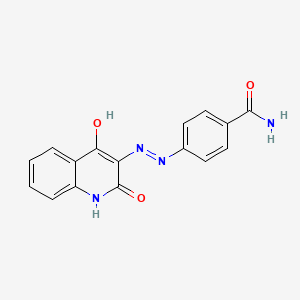

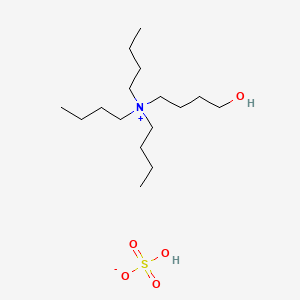
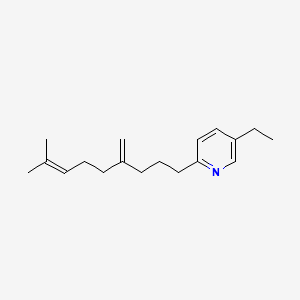

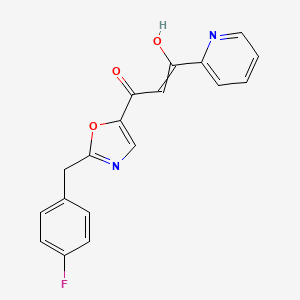



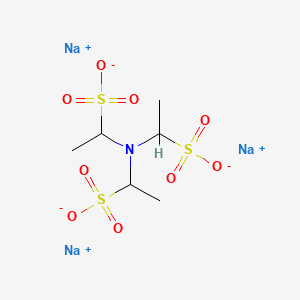
![carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate](/img/structure/B12670418.png)
